molecular formula C5H6LiN3O2 B3004457 Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate CAS No. 2402829-84-7

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate

Cat. No.: B3004457
CAS No.: 2402829-84-7
M. Wt: 147.06
InChI Key: PMNACEQTSRRYLT-UHFFFAOYSA-M
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Description

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate: is a chemical compound that features a lithium ion coordinated with a 2-(3-methyl-1,2,4-triazol-1-yl)acetate ligand

Preparation Methods

The synthesis of 2-(3-methyl-1,2,4-triazol-1-yl)acetic acid, a precursor to Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate, can be achieved through a novel, metal-free process. This method involves the efficient construction of the triazole ring under flow conditions, making it atom economical, highly selective, and environmentally benign . The continuous, one-pot method is particularly advantageous for industrial production due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents used in these reactions include halogenated aromatics, nitrogen anion intermediates, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The lithiation process forms a lithium enolate coordinated with the nitrogen atoms of the triazole ring. This coordination is crucial for the compound’s activity and its ability to modulate various biochemical processes.

Comparison with Similar Compounds

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNACEQTSRRYLT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NN(C=N1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402829-84-7
Record name lithium 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate
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